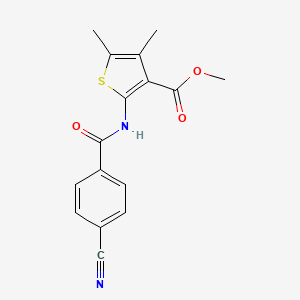

2-Benzyl-4-methylpentanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-Benzyl-4-methylpentanoic acid”, also known as telmisartan, is a drug that belongs to the class of angiotensin II receptor antagonists. It is a volatile fatty acid which can be found in tobacco and milk . The molecular formula of this compound is C13H18O2 and it has a molecular weight of 206.285.

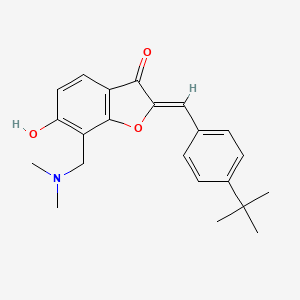

Molecular Structure Analysis

The InChI code for “2-Benzyl-4-methylpentanoic acid” is 1S/C13H18O2/c1-10(2)8-12(13(14)15)9-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3,(H,14,15) . This indicates the specific arrangement of atoms in the molecule.

Physical And Chemical Properties Analysis

“2-Benzyl-4-methylpentanoic acid” is a powder at room temperature . The storage temperature is at room temperature .

Aplicaciones Científicas De Investigación

Medicine: Targeted Drug Delivery Systems

2-Benzyl-4-methylpentanoic acid has potential applications in the medical field, particularly in the development of targeted drug delivery systems. Its structure can be utilized to create dendrimers, which are branched synthetic polymers. These dendrimers can be functionalized with peptides to target specific cells or tissues, such as cancer cells . This targeted approach aims to minimize side effects and improve the efficacy of treatments.

Agriculture: Bio-Preservation

In agriculture, 2-Benzyl-4-methylpentanoic acid derivatives have been identified as antifungal agents. They can be used for bio-preservation, which is a natural alternative to chemical preservatives. This application is crucial for increasing the shelf-life and nutritional value of foodstuffs, especially in organic farming practices .

Industrial Manufacturing: Chemical Synthesis

The industrial sector can utilize 2-Benzyl-4-methylpentanoic acid in the synthesis of various chemicals. It serves as a building block for creating complex molecules used in manufacturing processes, including the production of polymers and other materials .

Environmental Science: Pollution Remediation

In environmental applications, derivatives of 2-Benzyl-4-methylpentanoic acid could be explored for pollution remediation. Their chemical properties might be harnessed to break down pollutants or to create barriers that prevent the spread of contaminants .

Food Industry: Antifungal Applications

The food industry can benefit from the antifungal properties of 2-Benzyl-4-methylpentanoic acid. It can be used to protect food products from fungal contamination, thereby enhancing food safety and reducing waste .

Biotechnology: Metabolic Engineering

In biotechnology, 2-Benzyl-4-methylpentanoic acid can be involved in metabolic engineering processes. It may play a role in the production of biofuels or in the development of new biocatalysts that can perform specific chemical transformations .

Material Science: Advanced Material Development

Material science research can incorporate 2-Benzyl-4-methylpentanoic acid in the development of advanced materials. Its properties could be critical in creating new composites or coatings with unique characteristics, such as enhanced durability or thermal stability .

Energy Sector: Bioenergy Production

Finally, in the energy sector, 2-Benzyl-4-methylpentanoic acid might be used in the production of bioenergy. Its derivatives could be part of the metabolic pathways in microorganisms engineered to produce biofuels, offering a sustainable alternative to fossil fuels .

Safety and Hazards

The safety information for “2-Benzyl-4-methylpentanoic acid” indicates that it may be harmful if swallowed, cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Mecanismo De Acción

Target of Action

The primary targets of 2-Benzyl-4-methylpentanoic acid are currently unknown. This compound is a relatively new substance and research is ongoing to identify its specific targets and their roles .

Mode of Action

It is known that the compound can undergo various chemical reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and potentially its interaction with its targets.

Biochemical Pathways

For instance, leucine, a branched-chain amino acid, produces acetyl-coA and acetoacetate when oxidized . It is possible that 2-Benzyl-4-methylpentanoic acid may also be involved in similar metabolic pathways.

Pharmacokinetics

The compound’s molecular weight (20628) and physical form (powder) suggest that it may have good bioavailability

Result of Action

The molecular and cellular effects of 2-Benzyl-4-methylpentanoic acid’s action are currently unknown. As research progresses, we can expect to gain more insights into the compound’s effects at the molecular and cellular levels .

Action Environment

The action, efficacy, and stability of 2-Benzyl-4-methylpentanoic acid can be influenced by various environmental factors. These can include temperature, pH, and the presence of other substances. For instance, the compound’s storage temperature is room temperature, suggesting that it is stable under normal environmental conditions . .

Propiedades

IUPAC Name |

2-benzyl-4-methylpentanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-10(2)8-12(13(14)15)9-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSPILOQOWQWUCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CC1=CC=CC=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzyl-4-methylpentanoic acid | |

CAS RN |

85100-44-3 |

Source

|

| Record name | 2-benzyl-4-methylpentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Fluoro-2-[2-(1-methylpyrazol-4-yl)piperidin-1-yl]-1,3-benzothiazole](/img/structure/B2879524.png)

![5-Chloro-N-[(4-methoxythian-4-yl)methyl]pyrimidin-2-amine](/img/structure/B2879526.png)

![N-[1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-N,1,3,5-tetramethylpyrazole-4-sulfonamide](/img/structure/B2879529.png)

![N-(3-acetamidophenyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2879540.png)